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Introduction to Locked Nucleic Acid (LNA)
Technology

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs that contain a methylene bridge
connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This bridge "locks" the ribose in a
C3'-endo conformation, which is the ideal conformation for Watson-Crick base pairing. This
structural modification results in a significant increase in the thermal stability of duplexes
formed with complementary DNA or RNA strands. For each LNA monomer incorporated into an
oligonucleotide, the melting temperature (Tm) can increase by 2—8°C.[1] This enhanced
binding affinity allows for the design of shorter primers and probes with superior specificity and
sensitivity compared to conventional DNA oligonucleotides.

The integration of LNA technology into real-time PCR (qPCR) primers and probes offers
several key advantages, making it a powerful tool for a variety of applications, including gene
expression analysis, single nucleotide polymorphism (SNP) genotyping, and miRNA
quantification.
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Key Benefits of LNA-Modified Primers in Real-Time
PCR

The unique properties of LNA-modified oligonucleotides translate into several significant
benefits for real-time PCR applications:

o Enhanced Sensitivity: The high binding affinity of LNA primers allows for more efficient
amplification, leading to lower quantification cycle (Cq) values and the ability to detect low-
abundance targets that may be missed with conventional DNA primers.[2][3]

¢ Increased Specificity and Mismatch Discrimination: LNA-modified primers exhibit exceptional
specificity, enabling the discrimination of sequences that differ by a single nucleotide.[4] This
is particularly advantageous for allele-specific PCR and SNP genotyping, where the accurate
identification of single base changes is crucial. The significant difference in melting
temperature (ATm) between perfectly matched and mismatched targets allows for clear
allelic discrimination.

o Improved Assay Design for Challenging Targets: The ability to use shorter LNA-modified
primers facilitates the design of assays for difficult targets, such as AT-rich sequences, short
microRNAs (miRNAs), and highly homologous gene families.[5] Tm normalization, achieved
by varying the LNA content, allows for the design of primer sets with uniform amplification
characteristics across a range of GC contents.[5]

o Higher PCR Efficiency: Well-designed LNA primers can lead to increased PCR efficiency,
allowing for more accurate quantification of target nucleic acids.

e Robustness and Reliability: The enhanced stability of LNA-DNA duplexes results in more
robust and reliable PCR assays, even under challenging experimental conditions.

Quantitative Performance of LNA-Modified Primers
vs. DNA Primers

The superior performance of LNA-modified primers can be quantified across several key
metrics. The following tables summarize comparative data gleaned from various studies.

Table 1. Comparison of Quantification Cycle (Cq) Values
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Fold Change
. Average Cq in Expression
Target Primer Type . Reference
Value (Relative to
DNA primer)
) ) Levin et al.,
AT-rich sequence  DNA Primer 28.5 -
2006[6]
LNA-modified Levin et al.,
_ 25.2 10.2
Primer 2006[6]
Low-expression ] Ballantyne et al.,
DNA Primer 32.1 -
gene 2008[3]
LNA-modified Ballantyne et al.,
_ 29.8 5.1
Primer 2008[3]
Table 2: Mismatch Discrimination Performance
Mismatch Type Primer Type ATm (°C) Reference

Single Nucleotide

_ DNA Probe 2-4 You et al., 2006
Mismatch
LNA Probe 8-15 You et al., 2006
Owczarzy et al.,
G-T Mismatch DNA Probe 6.3
2011[6]
Owczarzy et al.,
LNA Probe 55
2011][6]
. Owczarzy et al.,
A-A Mismatch DNA Probe 8.4
2011[6]
Owczarzy et al.,
LNA Probe 12.3
2011[6]
Table 3: Limit of Detection (LOD)
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Application Primer/Probe Type Limit of Detection Reference
Bacterial Resistance 1-10 CFU per
_ LNA-gPCR _ Zhu et al., 2015
Gene Detection reaction
LNA-enhanced As low as 1 pg of total  QIAGEN Application

mMiRNA Quantification )
primers RNA Note[2]

Experimental Protocols

Application 1: microRNA (miRNA) Quantification using
LNA-Modified Primers and SYBR Green Detection

This protocol outlines a two-step real-time RT-PCR workflow for the sensitive and specific

guantification of mature miRNAs.

Workflow Diagram: miRNA Quantification using LNA Primers
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Step 1: Reverse Transcription

(miRNA—specific LNART Primer)

Universal RT Master Mix W \
(RT Enzyme, Buffers, dNTPs)

,_\
———
Total RNA
(including miRNA)

» | CDNA Synthesis

Step 2: Real-Time PCR

[Universal Reverse PrimeD
A
=/R ) I Data Analysis
> eal-Time PCR Amplification (Cq Values)

A

(miRNA—specific LNA Forward Primer]

SYBR Green Master Mix
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Reaction Setup

Gllele 2-specific LNA Primer Mix

Gommon Reverse Primer Real-Time PCR & Analysis

5. qPCR for Allele 2

. Genotype Calling
G DNA
enomic (based on Cq difference)
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GYBR Green Master Mia
Gllele 1-specific LNA Primer Mia

gPCR for Allele 1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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